5-Ethyl-2-isopropylthiophen-3-amine hydrochloride
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Overview
Description
5-Ethyl-2-isopropylthiophen-3-amine hydrochloride is a chemical compound with the molecular formula C9H16ClNS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-isopropylthiophen-3-amine hydrochloride typically involves the reaction of 5-ethyl-2-isopropylthiophene with an amine source under specific conditions. One common method involves the use of stannous chloride as an antioxidant to prepare and crystallize the amine hydrochloride . The reaction conditions often include refluxing in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-isopropylthiophen-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups onto the thiophene ring .
Scientific Research Applications
5-Ethyl-2-isopropylthiophen-3-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of 5-Ethyl-2-isopropylthiophen-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5-isopropylthiophen-3-amine hydrochloride: A closely related compound with similar structural features.
Thiophene derivatives: Other thiophene-based compounds with varying substituents on the ring.
Uniqueness
5-Ethyl-2-isopropylthiophen-3-amine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and isopropyl groups on the thiophene ring can affect its binding affinity and selectivity for different molecular targets .
Properties
Molecular Formula |
C9H16ClNS |
---|---|
Molecular Weight |
205.75 g/mol |
IUPAC Name |
5-ethyl-2-propan-2-ylthiophen-3-amine;hydrochloride |
InChI |
InChI=1S/C9H15NS.ClH/c1-4-7-5-8(10)9(11-7)6(2)3;/h5-6H,4,10H2,1-3H3;1H |
InChI Key |
AURVBQALVXTELS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(S1)C(C)C)N.Cl |
Origin of Product |
United States |
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